molecular formula C22H25N3O3 B14099536 N-benzyl-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylhexanamide

N-benzyl-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylhexanamide

Cat. No.: B14099536
M. Wt: 379.5 g/mol
InChI Key: INCSGMVDOAPGAX-UHFFFAOYSA-N
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Description

N-benzyl-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylhexanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylhexanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced via hydroxylation reactions.

    Attachment of the Hexanamide Side Chain: The hexanamide side chain can be attached through amide bond formation using appropriate coupling reagents.

    Benzylation: The benzyl group can be introduced via benzylation reactions using benzyl halides and suitable bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the side chains.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins involved in disease pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different side chains or functional groups.

    Benzylated Compounds: Compounds with benzyl groups attached to different cores.

    Hexanamide Derivatives: Compounds with hexanamide side chains but different cores.

Uniqueness

N-benzyl-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylhexanamide is unique due to its specific combination of the quinazolinone core, hydroxy group, benzyl group, and hexanamide side chain. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylhexanamide

InChI

InChI=1S/C22H25N3O3/c1-24(16-17-10-4-2-5-11-17)20(26)14-6-3-9-15-25-21(27)18-12-7-8-13-19(18)23-22(25)28/h2,4-5,7-8,10-13H,3,6,9,14-16H2,1H3,(H,23,28)

InChI Key

INCSGMVDOAPGAX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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